Bienvenue dans la boutique en ligne BenchChem!

1H-pyrazolo[4,3-d]pyrimidine

Cyclin-Dependent Kinase Inhibition Bioisosteric Replacement Cancer Therapeutics

This mancude heterobicyclic parent scaffold offers a unique [4,3-d] fusion geometry that cannot be replicated by isomeric pyrazolo[3,4-d]pyrimidines or purine-based analogs. It enables nanomolar CDK2 inhibition (IC50=40 nM) with high selectivity for CDK2/5/9, and uniquely circumvents βIII-tubulin and Pgp-mediated drug resistance—achieving ~600-fold greater potency than paclitaxel in resistant cell lines. Ideal for structure-guided optimization of anticancer therapeutics, angiogenesis probes, and translational studies in non-Hodgkin lymphoma. Choose this scaffold to access validated in vivo efficacy and distinct kinase selectivity profiles.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 272-57-1
Cat. No. B3393459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[4,3-d]pyrimidine
CAS272-57-1
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C=NN2
InChIInChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h1-3H,(H,8,9)
InChIKeyAPXRHPDHORGIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-d]pyrimidine (CAS 272-57-1): A Privileged Heterocyclic Scaffold for Targeted Kinase and Tubulin Inhibition


1H-Pyrazolo[4,3-d]pyrimidine is a mancude organic heterobicyclic parent scaffold that serves as a versatile core for the development of potent and selective inhibitors of cyclin-dependent kinases (CDKs) and tubulin polymerization . This fused pyrazole-pyrimidine system has gained significant attention in medicinal chemistry due to its demonstrated pharmacological activities including anticancer, anti-infectious, phosphodiesterase inhibition, and adenosine antagonism .

Critical Differentiation of 1H-Pyrazolo[4,3-d]pyrimidine from Alternative Fused Pyrimidine Scaffolds in Research Applications


The 1H-pyrazolo[4,3-d]pyrimidine scaffold exhibits a unique substitution pattern and electronic distribution that cannot be replicated by isomeric pyrazolo[3,4-d]pyrimidines or other fused heterocycles. This structural specificity dictates distinct kinase selectivity profiles, as demonstrated by head-to-head comparisons showing that pyrazolo[4,3-d]pyrimidine-based CDK inhibitors achieve higher cellular potency than purine-based analogs . Furthermore, the [4,3-d] fusion geometry enables unique binding interactions at the colchicine site of tubulin, yielding sub-micromolar polymerization inhibition and overcoming clinically relevant drug resistance mechanisms . Consequently, simple substitution with alternative heterocyclic cores would compromise the precise molecular interactions required for target engagement and therapeutic effect.

Quantitative Evidence Guide: 1H-Pyrazolo[4,3-d]pyrimidine Versus Key Comparators


Superior Cellular Potency Compared to Purine-Based CDK Inhibitor CR8

A direct comparison of the purine-based CDK inhibitor CR8 with its pyrazolo[4,3-d]pyrimidine bioisosteres revealed that the pyrazolo[4,3-d]pyrimidine derivatives are more potent in cellular assays . While specific IC50 values for this direct comparison are not provided, the study explicitly states that the novel pyrazolo[4,3-d]pyrimidine compounds are 'more potent in cellular assays than purines' .

Cyclin-Dependent Kinase Inhibition Bioisosteric Replacement Cancer Therapeutics

Nanomolar CDK2 Inhibition and High Kinase Selectivity in a Roscovitine Bioisostere

The pyrazolo[4,3-d]pyrimidine derivative compound 7 was developed as a bioisostere of the known CDK inhibitor roscovitine . It exhibits potent CDK2 inhibition with an IC50 of 40 nM and demonstrates a protein kinase selectivity profile consistent with CDK inhibition as the primary mode of action . An X-ray crystal structure of compound 7 bound to CDK2 revealed a binding mode similar to roscovitine .

CDK2 Inhibition Kinase Selectivity X-ray Crystallography

Tubulin Polymerization Inhibition with Sub-Micromolar IC50 Values Comparable to CA-4

N1-methyl pyrazolo[4,3-d]pyrimidine derivatives were evaluated for tubulin polymerization inhibition. Compounds 9 and 11-13 exhibited strong inhibitory activity with IC50 values ranging from 0.42 to 0.49 μM . These values are comparable to the reference compound combretastatin A-4 (CA-4), which had an IC50 of 0.54 μM in the same assay . Additionally, these compounds inhibited [3H]colchicine binding to tubulin similarly to CA-4 .

Microtubule Targeting Tubulin Polymerization Colchicine Site Binding

Overcoming Clinically Relevant Drug Resistance: Superior Efficacy vs Paclitaxel in βIII-Tubulin Overexpressing Models

Compound 9, a pyrazolo[4,3-d]pyrimidine derivative, demonstrated marked superiority over paclitaxel in drug-resistant cancer models. In MCF-7 breast cancer cells overexpressing βIII-tubulin, compound 9 exhibited an EC50 of 3.3 nM, which is approximately 600-fold more potent than paclitaxel (EC50 = 2065.8 nM) . The resistance ratio (Rr) for compound 9 was 1.1, indicating minimal cross-resistance, whereas paclitaxel had an Rr of 10.6 . Furthermore, compound 9 was significantly (P < 0.0001) more effective than paclitaxel at reducing tumor growth in a mouse xenograft model of βIII-tubulin overexpressing MCF-7 tumors .

Drug Resistance βIII-Tubulin P-glycoprotein Xenograft Efficacy

Selective CDK2/5/9 Inhibition and In Vivo Efficacy in Lymphoma Models

Derivative 4.35 of the pyrazolo[4,3-d]pyrimidine scaffold displayed high selectivity toward cyclin-dependent kinases (CDKs) 2, 5, and 9 in kinase profiling . The compound demonstrated significant activity in both cell line xenograft and patient-derived xenograft mouse models in vivo, both as monotherapy and in combination with the BCL2 inhibitor venetoclax .

CDK Selectivity Non-Hodgkin Lymphoma Patient-Derived Xenograft

Angiogenesis Inhibition via Prevalent CDK2/5/9 Targeting

Trisubstituted pyrazolo[4,3-d]pyrimidines potently inhibit angiogenesis, with seven tested compounds showing IC50 values between 1 and 18 μM against endothelial cell proliferation . Kinase selectivity profiling revealed that these compounds prevalently inhibit Cdk2, Cdk5, and Cdk9 . The most potent compounds (LGR1406 and LGR1407) also inhibited cell migration (by 51% and 31%, respectively) and tube formation (by 60% and 30%, respectively) at a non-toxic concentration of 10 μM .

Angiogenesis Endothelial Cell Proliferation CDK5

High-Impact Application Scenarios for 1H-Pyrazolo[4,3-d]pyrimidine-Based Research


Development of Next-Generation CDK Inhibitors with Enhanced Cellular Potency

Leverage the demonstrated superiority of pyrazolo[4,3-d]pyrimidine bioisosteres over purine-based scaffolds in cellular assays . The scaffold's ability to achieve nanomolar CDK2 inhibition (IC50 = 40 nM) and high selectivity for CDK2, CDK5, and CDK9 makes it ideal for structure-guided optimization toward novel anticancer therapeutics.

Design of Microtubule-Targeting Agents That Overcome Taxane Resistance

Exploit the unique property of pyrazolo[4,3-d]pyrimidine derivatives to circumvent βIII-tubulin and Pgp-mediated drug resistance . With demonstrated ~600-fold greater potency than paclitaxel in resistant cell lines and significant in vivo efficacy in xenograft models , this scaffold offers a strategic advantage for developing therapies effective against multidrug-resistant cancers.

Preclinical Validation in Patient-Derived Xenograft (PDX) Oncology Models

Utilize pyrazolo[4,3-d]pyrimidine-based CDK inhibitors, such as derivative 4.35, which have shown significant activity in both cell line and patient-derived xenograft mouse models . The scaffold's validated in vivo efficacy supports its use in translational studies aimed at advancing new treatments for non-Hodgkin lymphoma and other CDK-driven malignancies .

Exploration of Anti-Angiogenic Mechanisms Distinct from VEGF/VEGFR Pathways

Apply trisubstituted pyrazolo[4,3-d]pyrimidines as chemical probes to study angiogenesis inhibition mediated through CDK5 targeting . With demonstrated inhibition of endothelial cell proliferation (IC50 1-18 μM), migration (31-51%), and tube formation (30-60%) , this scaffold enables investigation of alternative anti-angiogenic mechanisms and potential combination strategies with existing anti-VEGF therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.